N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a thiazole ring substituted with a 2,4-dimethylphenyl group at the 4-position and a 4-oxo-4H-chromene-2-carboxamide moiety at the 2-position. The coumarin (4-oxo-chromene) core is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory and anticancer properties . The thiazole ring, a common heterocycle in drug design, enhances molecular interactions through hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-12-7-8-14(13(2)9-12)16-11-27-21(22-16)23-20(25)19-10-17(24)15-5-3-4-6-18(15)26-19/h3-11H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGIPDXUVWEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and chromene moieties. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological processes. The compound's interaction with these targets can modulate their activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound’s structural and functional attributes are compared below with related derivatives from the literature.
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Coumarin vs. Aryl Groups : The target compound’s 4-oxo-chromene carboxamide distinguishes it from simpler aryl carboxamides (e.g., benzene in Compound 22). Coumarin’s extended conjugated system may improve binding to hydrophobic pockets in biological targets .
- Substituent Position : The 2,4-dimethylphenyl group on the thiazole (target) vs. 2,5-dimethylphenyl (Compound 2D216) alters steric and electronic profiles. The para-methyl group in the target compound may reduce metabolic degradation compared to ortho-substituted analogs .
- Sulfonamide vs.
Spectral and Physicochemical Data
- NMR/HRMS : All analogs (–3, 6) were characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS. For example, Compound 22 () displayed distinct aromatic proton signals at δ 7.2–7.6 ppm for the 2,4-dimethylphenyl group, while sulfonamide protons resonated near δ 3.5 ppm . The target compound’s coumarin moiety would likely show unique deshielded carbonyl signals (δ > 170 ppm in $ ^{13}C $-NMR) .
- Molecular Weight : The target compound’s molecular weight (estimated ~379.4 g/mol) is comparable to Compound 2D216 (~434.5 g/mol), but the coumarin core may reduce solubility relative to piperidine-containing analogs .
Biological Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a chromene moiety, which is known to contribute to various biological activities. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is a common mechanism for many drug candidates.
- Receptor Modulation : It could interact with cellular receptors, modifying signaling pathways that lead to cellular responses.
- DNA Intercalation : The chromene structure allows potential intercalation between DNA bases, affecting replication and transcription processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study showed that thiazole derivatives demonstrated broad-spectrum antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : Research has indicated that compounds containing thiazole and chromene structures exhibit cytotoxic effects against cancer cell lines. For example, derivatives have shown IC50 values below 10 µM against A431 (human epidermoid carcinoma) cells .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxicity. Methyl groups at the para position have been shown to increase activity significantly .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
